molecular formula C9H9ClO4S B2467516 Methyl 2-(chlorosulfonyl)-6-methylbenzoate CAS No. 139665-75-1

Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Cat. No.: B2467516
CAS No.: 139665-75-1
M. Wt: 248.68
InChI Key: TWTIKIBYZKYPLP-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It appears as a white to beige or pink crystalline powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-(chlorosulfonyl)acetate” is synthesized by treating cyanogen chloride with sulfur trioxide . A continuous-flow methodology has been reported for efficient synthesis of related compounds, which effectively addresses process challenges by an extra inert solvent flow .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7ClO4S, and its molecular weight is 234.66 . The structure of similar compounds, such as “Chlorosulfonyl isocyanate”, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, “Chlorosulfonyl isocyanate” has been employed for the preparation of β-lactams . It reacts with alkenes via a [2+2]-cycloaddition to give the sulfonamide . Other reactions include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .


Physical and Chemical Properties Analysis

“this compound” is a white to beige or pink crystalline powder . The molecular weight is 234.66 .

Scientific Research Applications

1. Efficient Synthesis Processes

Methyl 2-(chlorosulfonyl)-6-methylbenzoate can be efficiently synthesized through a continuous-flow diazotization process. This method, involving the diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation, is notable for its ability to minimize side reactions such as hydrolysis, even in high concentrations of hydrochloric acid (Yu et al., 2016).

2. Synthesis and Chemical Reactions of Derivatives

Research has been conducted on synthesizing and reacting derivatives of this compound. For example, benzoxazolin-2-ones and their 6-chlorosulfonyl derivatives have been synthesized and treated with various nucleophilic reagents to produce a range of amides (Karimova et al., 2011).

3. One-Pot Synthesis Techniques

One-pot synthesis methods have been developed to produce derivatives of this compound. Such techniques include the conversion of ortho-allylphenol into chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-dioxide, demonstrating the versatility of this compound in synthetic chemistry (Qaisi et al., 2004).

4. Role in Carcinogenesis Studies

In studies related to carcinogenesis, derivatives of this compound such as 6-hydroxymethylbenzo[a]pyrene have been identified as metabolites in the metabolic activation of carcinogenic polycyclic hydrocarbons (Flesher & Sydnor, 1973).

5. Electrophilic Attack Studies

The compound has been used in studies exploring the diastereoselectivity of electrophilic attacks on trigonal carbon adjacent to a stereogenic center. This research provides insights into the molecular behavior under specific reaction conditions (Fleming & Lewis, 1992).

6. Herbicide Development

This compound serves as a crucial component in the development of new herbicides. Triflusulfuron methyl, for instance, is a sulfonylurea herbicide for controlling broad-leaved weeds and grasses in sugar beets, featuring this compound in its structure (Dietrich, Reiser, & Stieglitz, 1995).

7. Crystal Structure Analysis

Detailed analyses of the crystal structure of compounds related to this compound, such as triflusulfuron-methyl, have been conducted. This research contributes to a deeper understanding of molecular interactions and structural properties (Mereiter, 2011).

Safety and Hazards

“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is considered hazardous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTIKIBYZKYPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The methyl 6-methylanthranilate so prepared (4.23 g, 0.026 mol) was dissolved in 25 ml of acetic acid and the solution cooled to 0° C. Concentrated hydrochloric acid (45 ml) was added to produce a tan slurry. A solution of 1.89 g (0.027 mol) of sodium nitrite in 8 ml water was added dropwise with stirring, the resulting orange solution was stirred at 0° C. for 1 hour and then added in 6 portions to a mixture of 2.18 g (0.013 mol) of cuptic chloride dihydrate and sulfur dioxide (6.3 g) in 33 ml of acetic acid and 6 ml of water at 0° C. The dark green solution was stirred at room temperature overnight, poured into 300 ml of ice-water, and the solid which separated was collected and dried by suction to provide 1.11 g of methyl 2-chlorosulfonyl-6-methylbenzoate which was immediately added to 100 ml of ice cold ammonium hydroxide and stirred at room temperature overnight. The solution was acidified to pH 1 with concentrated hydrochloric acid, and the resulting precipitate was collected and air-dried to provide 729 mg (12%) of 4-methylsaccharin, mp 224°-226° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
chloride dihydrate
Quantity
2.18 g
Type
reactant
Reaction Step Four
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The methyl 6-methylanthranilate so prepared (4.23 g, 0.026 mol) was dissolved in 25 ml of acetic acid and the solution cooled to 0° C. Concentrated hydrochloric acid (45 ml) was added to produce a tan slurry. A solution of 1.89 g (0.027 mol) of sodium nitrite in 8 ml water was added dropwise with stirring, the resulting orange solution was stirred at 0° C. for 1 hour and then added in 6 portions to a mixture of 2.18 g (0.013 mol) of cupric chloride dihydrate and sulfur dioxide (6.3 g) in 33 ml of acetic acid and 6 ml of water at 0° C. The dark green solution was stirred at room temperature overnight, poured into 300 ml of ice-water, and the solid which separated was collected and dried by suction to provide 1.11 g of methyl 2-chlorosulfonyl-6-methylbenzoate which was immediately added to 100 ml of ice cold ammonium hydroxide and stirred at room temperature overnight. The solution was acidified to pH 1 with concentrated hydrochloric acid, and the resulting precipitate was collected and air-dried to provide 729 mg (12%) of 4-methylsaccharin, mp 224°-226° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cupric chloride dihydrate
Quantity
2.18 g
Type
reactant
Reaction Step Four
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

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